molecular formula C19H25ClN2O2 B13741261 Acetanilide, 4'-benzyloxy-2-diethylamino-, hydrochloride CAS No. 19647-07-5

Acetanilide, 4'-benzyloxy-2-diethylamino-, hydrochloride

Cat. No.: B13741261
CAS No.: 19647-07-5
M. Wt: 348.9 g/mol
InChI Key: FHDVLNNBLIMFLV-UHFFFAOYSA-N
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Description

Acetanilide, 4’-benzyloxy-2-diethylamino-, hydrochloride: is a chemical compound with the molecular formula C19H25ClN2O2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzyloxy group and a diethylamino group attached to the acetanilide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetanilide, 4’-benzyloxy-2-diethylamino-, hydrochloride typically involves the following steps:

    Formation of the Acetanilide Core: The acetanilide core is synthesized by reacting acetic anhydride with aniline.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl chloride.

    Addition of the Diethylamino Group: The diethylamino group is added via a nucleophilic substitution reaction using diethylamine.

    Formation of the Hydrochloride Salt: The final product is obtained by treating the compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetanilide core, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the diethylamino group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are often employed.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted acetanilide derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of various organic compounds.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry:

  • Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetanilide, 4’-benzyloxy-2-diethylamino-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Acetanilide: A simpler analog without the benzyloxy and diethylamino groups.

  • **Par

Properties

CAS No.

19647-07-5

Molecular Formula

C19H25ClN2O2

Molecular Weight

348.9 g/mol

IUPAC Name

diethyl-[2-oxo-2-(4-phenylmethoxyanilino)ethyl]azanium;chloride

InChI

InChI=1S/C19H24N2O2.ClH/c1-3-21(4-2)14-19(22)20-17-10-12-18(13-11-17)23-15-16-8-6-5-7-9-16;/h5-13H,3-4,14-15H2,1-2H3,(H,20,22);1H

InChI Key

FHDVLNNBLIMFLV-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2.[Cl-]

Origin of Product

United States

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